Product packaging for 3-(3-Iodophenyl)oxetane(Cat. No.:)

3-(3-Iodophenyl)oxetane

Cat. No.: B12955255
M. Wt: 260.07 g/mol
InChI Key: NJCRNZQDWIAPNH-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)oxetane is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B12955255 3-(3-Iodophenyl)oxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

3-(3-iodophenyl)oxetane

InChI

InChI=1S/C9H9IO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2

InChI Key

NJCRNZQDWIAPNH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for 3 3 Iodophenyl Oxetane

Strategies for Oxetane (B1205548) Ring Construction

The formation of the strained four-membered oxetane ring requires specific synthetic strategies to overcome the inherent entropic and kinetic barriers. The primary approaches involve forming a carbon-oxygen bond (C-O) or a carbon-carbon bond (C-C) in an intramolecular fashion, or constructing the ring through a cycloaddition process.

Intramolecular Cyclization Approaches to Oxetane Formation

Intramolecular cyclization is a common and versatile method for synthesizing oxetanes. nih.gov This strategy relies on a precursor molecule containing both a nucleophile and a leaving group in a 1,3-relationship, which upon reaction, form the cyclic ether.

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis. nih.govbeilstein-journals.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group in an SN2 reaction to form the oxetane ring. beilstein-journals.org The precursors for this reaction are typically 1,3-halohydrins or their sulfonated analogues. rug.nl

The general approach starts from a 1,3-diol, which can be selectively functionalized to install a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), at one of the hydroxyl positions. rug.nlacs.org Subsequent treatment with a base generates the alkoxide from the remaining hydroxyl group, which then cyclizes to form the oxetane. acs.org The choice of base and reaction conditions is crucial to favor the intramolecular cyclization over competing side reactions like elimination (Grob fragmentation). beilstein-journals.org Strong, non-nucleophilic bases are often employed.

For the specific synthesis of 3-(3-Iodophenyl)oxetane, a suitable precursor would be 1-iodo-3-(3-iodophenyl)propan-2-ol or a related derivative where one of the hydroxyls of 2-(3-iodophenyl)propane-1,3-diol is converted into a leaving group. The synthesis of such 1,3-diols can be achieved through methods like the crossed Cannizzaro reaction of an appropriate aldehyde with formaldehyde. mdpi.com

A variety of leaving groups and reaction conditions have been explored for the Williamson etherification to form oxetanes. Yields for this type of cyclization are reported to be in the range of 59% to 87% for various 3-substituted oxetanes. acs.org

Table 1: Examples of Williamson Etherification for Oxetane Synthesis

Precursor TypeLeaving GroupBaseTypical YieldReference
1,3-HalohydrinHalide (e.g., I, Br, Cl)Strong Base (e.g., NaH, KOH)Moderate to Good acs.orgacs.org
1,3-Diol DerivativeSulfonate (e.g., OTs, OMs)Strong Base (e.g., NaH, t-BuOK)Good rug.nl
γ-HydroxyselenoneSelenoneAqueous KOHModerate to Good nih.gov

While less common for simple oxetanes, intramolecular C-C bond formation can be a viable strategy, particularly for more complex structures. These reactions typically involve the formation of a bond between two carbon atoms that are appropriately positioned to close the four-membered ring. However, for the synthesis of 3-aryl oxetanes like this compound, C-O bond forming cyclizations are generally more direct and widely employed. beilstein-journals.org

The direct dehydration of 1,3-diols to form oxetanes is a conceptually simple but often challenging transformation. rsc.org This method typically requires converting one of the hydroxyl groups into a good leaving group, which is then displaced by the other hydroxyl group. rsc.org This can be considered a variation of the Williamson etherification where the leaving group is generated in situ.

One common approach involves the reaction of a 1,3-diol with an acid chloride, such as acetyl chloride, to form a chlorohydrin acetate. acs.org This intermediate can then be treated with a strong base to effect ring closure. acs.org This two-step, one-pot procedure can be more efficient than the direct use of hydrogen halides to form the chlorohydrin, which often gives lower yields. acs.org Another strategy involves the use of reagents like methanesulfonyl chloride or p-toluenesulfonyl chloride to form a sulfonate ester, which is a better leaving group. rug.nl

Table 2: Reagents for Dehydrative Cyclization of 1,3-Diols

ReagentIntermediateBase for CyclizationReference
Acetyl ChlorideChlorohydrin AcetateAlkali (e.g., KOH) acs.org
Methanesulfonyl ChlorideMonomethanesulfonateTriethylamine/Pyridine rug.nl
p-Toluenesulfonyl ChlorideMonotosylateStrong Base rug.nl

[2+2] Cycloaddition Reactions in Oxetane Synthesis

[2+2] Cycloaddition reactions offer a powerful and direct method for the construction of the oxetane ring system by forming two new bonds simultaneously. beilstein-journals.org

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. acs.orgmdpi.com This reaction is a key method for synthesizing a wide variety of substituted oxetanes, including those that are difficult to access through cyclization routes. acs.org

The reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene in a stepwise manner via a 1,4-biradical intermediate. mdpi.com The regioselectivity and stereoselectivity of the reaction can be influenced by the nature of the substituents on both the carbonyl and alkene partners.

For the synthesis of a 3-aryloxetane like this compound, the Paternò-Büchi reaction could theoretically be envisioned between 3-iodobenzaldehyde (B1295965) and ethylene, or a related alkene. However, the reaction of aromatic aldehydes with simple alkenes can sometimes lead to mixtures of regioisomers or have low efficiency. The use of electron-rich alkenes, such as enol ethers, can improve the regioselectivity and yield. mdpi.com For instance, the reaction of aryl aldehydes with silyl (B83357) enol ethers has been shown to produce 3-silyloxyoxetanes with high diastereoselectivity. acs.org

The synthesis of 3,3-diaryloxetanes, which were previously unknown, was successfully achieved using a Paternò-Büchi reaction, demonstrating the power of this method for creating sterically hindered oxetanes. acs.orgcore.ac.uk

Table 3: Reactant Pairs in Paternò-Büchi Reactions for Oxetane Synthesis

Carbonyl CompoundAlkeneResulting Oxetane TypeReference
Aryl AldehydeSilyl Enol Ether3-Silyloxyoxetane acs.org
Aryl AldehydeN-Acyl Enamine3-Aminooxetane acs.org
Benzaldehyde2-Methyl-2-buteneSubstituted Oxetane beilstein-journals.org
BenzophenoneAmyleneSubstituted Oxetane mdpi.com
Transition Metal-Catalyzed Formal [2+2] Cycloadditions

Transition metal-catalyzed formal [2+2] cycloadditions represent a powerful and versatile method for the synthesis of oxetanes. magtech.com.cnnih.govbeilstein-journals.org These reactions typically involve the stepwise formation of two new bonds between an alkene and a carbonyl compound, mediated by a transition metal catalyst.

One notable example is the copper(II)-catalyzed asymmetric formal [2+2] cycloaddition of silyl enol ethers with trifluoropyruvate, developed by Mikami and colleagues. This method provides polysubstituted oxetanes with high yields, excellent diastereoselectivity (cis/trans ratio), and enantioselectivity. nih.govbeilstein-journals.org Another approach, reported by Scheidt and co-workers, utilizes N-heterocyclic carbene (NHC) catalysis for the [2+2] annulation of trifluoromethyl ketones with γ-substituted allenoates, yielding 2-alkylideneoxetanes in high yields and good diastereomeric ratios. nih.govbeilstein-journals.org The diastereoselectivity in this case can be influenced by steric factors of the aryl substituents. beilstein-journals.org

These formal cycloadditions offer a stepwise alternative to the classic Paternò-Büchi reaction and are often catalyzed by Lewis acids or bases, proceeding through a double addition mechanism. nih.govbeilstein-journals.org

Ring Expansion Reactions from Precursors (e.g., Epoxides)

Ring expansion reactions, particularly from readily available epoxides, provide a valuable route to oxetanes. magtech.com.cnbeilstein-journals.org This strategy takes advantage of the thermodynamic driving force resulting from the conversion of a more strained three-membered ring to a four-membered ring. beilstein-journals.org

A common method involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, to expand the epoxide ring. illinois.eduresearchgate.net This reaction, known as the Corey-Chaykovsky reaction, can be used to prepare oxetanes from carbonyl compounds by using an excess of the ylide, which first forms an epoxide that subsequently undergoes ring expansion. beilstein-journals.org The reaction of epoxides with sulfur-stabilized carbanions is generally regioselective and stereoselective. beilstein-journals.orgresearchgate.net For instance, the reaction of enantiomerically pure epoxides with dimethylsulfoxonium methylide proceeds with complete conservation of enantiomeric purity, providing a reliable method for the synthesis of optically active oxetanes. researchgate.net

It is important to note that the reaction conditions can influence the outcome. For example, the presence of certain transition metal catalysts, such as cobalt salts, can divert the reaction pathway from ring expansion to the formation of homoallylic alcohols. thieme-connect.com

Carbon-Hydrogen Bond Oxidative Cyclizations

Carbon-hydrogen (C-H) bond oxidative cyclizations have emerged as a modern and efficient strategy for the synthesis of oxetanes. magtech.com.cn This approach involves the direct formation of a C-O bond through the functionalization of an unactivated C-H bond, offering a high degree of atom economy.

Recent advancements have demonstrated the feasibility of accessing oxetanes from native alcohol substrates through a new synthetic disconnection. nih.gov This methodology involves the selective generation of a radical at the α-position of an alcohol via a hydrogen atom transfer (HAT) process. The resulting radical then adds to a suitable alkene, followed by an in situ cyclization to form the oxetane ring. nih.gov This strategy has been successfully applied to late-stage functionalization and the single-step synthesis of complex molecules. nih.gov

Stereoselective and Regioselective Considerations in Oxetane Synthesis

Control over stereochemistry and regiochemistry is a critical aspect of oxetane synthesis, particularly when creating complex, substituted derivatives. acs.org

Stereoselectivity: In transition metal-catalyzed [2+2] cycloadditions, the choice of chiral ligands and catalysts can induce high levels of enantioselectivity. nih.govbeilstein-journals.org For example, chiral iridium photocatalysts have been used in enantioselective Paternò-Büchi reactions. nih.govbeilstein-journals.org In ring expansion reactions, the stereochemistry of the starting epoxide is often transferred to the resulting oxetane with high fidelity. researchgate.net

Regioselectivity: The regioselectivity of oxetane formation is often dictated by the substitution pattern of the reactants and the reaction mechanism. In the Paternò-Büchi reaction, for instance, a change in solvent polarity can alter the regioselectivity, suggesting a possible switch in the reaction mechanism. mdpi.com In ring expansion reactions of epoxides with sulfur ylides, the attack of the nucleophile typically occurs at the less substituted carbon of the epoxide, leading to predictable regiochemical outcomes. beilstein-journals.org

Introduction of the Aryl Iodide Moiety

The introduction of the 3-iodophenyl group can be accomplished either by direct iodination of a pre-formed phenyl-substituted oxetane or by incorporating the 3-iodophenyl moiety into one of the starting materials prior to the oxetane ring formation.

Methods for Selective Aryl Iodination on the Phenyl Ring

Selective iodination of an aromatic ring is a well-established transformation in organic synthesis. For the synthesis of this compound, this would involve the iodination of 3-phenyloxetane (B185876). A variety of reagents and methods are available for this purpose.

Common iodinating agents include N-iodosuccinimide (NIS), often used with a catalytic amount of a strong acid like trifluoroacetic acid, which provides excellent yields under mild conditions. organic-chemistry.org Other methods utilize potassium iodide (KI) with an oxidant such as hydrogen peroxide or ammonium (B1175870) peroxodisulfate. organic-chemistry.org The regioselectivity of the iodination is governed by the directing effects of the substituents on the phenyl ring. The oxetane group at the 3-position of the phenyl ring will direct iodination to the meta position.

More advanced methods include palladium-catalyzed C-H iodination using aryl iodides as the iodinating reagents. chinesechemsoc.orgchinesechemsoc.org These reactions can be directed by functional groups on the substrate to achieve high regioselectivity. For instance, a carboxyl directing group can facilitate meta-C-H iodination. chinesechemsoc.org

Iodinating Reagent/SystemConditionsSelectivityReference(s)
N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.)Mild, short reaction timesHigh organic-chemistry.org
Potassium Iodide (KI) / Hydrogen Peroxide (H₂O₂)Strong acid, MeOH- organic-chemistry.org
Potassium Iodide (KI) / Ammonium PeroxodisulfateAqueous MeOH, room temperaturePredominantly ortho for activated aromatics organic-chemistry.org
2-Nitrophenyl iodides / Pd(II) catalystCarboxyl directing groupmeta- or ortho-selective chinesechemsoc.org
1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalystAcetonitrileHighly regioselective organic-chemistry.org

Strategies for Direct Introduction of the 3-Iodophenyl Group

An alternative and often more convergent approach is to introduce the 3-iodophenyl group as part of one of the reactants before the formation of the oxetane ring. This can be achieved by using a starting material that already contains the 3-iodophenyl moiety.

For example, in a synthesis involving a Williamson etherification, a 1,3-diol bearing a 3-iodophenyl group could be selectively functionalized and then cyclized to form the oxetane. acs.org Similarly, in a [2+2] cycloaddition, 3-iodobenzaldehyde could be reacted with an appropriate alkene.

The synthesis of precursors containing the 3-iodophenyl group is also well-documented. For instance, 3-iodophenyl triflates can be prepared from substituted 3-aminophenols through diazotization-iodination and subsequent triflation. nih.gov These precursors can then be used in various coupling reactions to build the necessary carbon skeleton for oxetane synthesis.

Convergent and Divergent Synthetic Pathways for this compound

Convergent Synthesis

A convergent synthetic approach involves the independent synthesis of key structural fragments of the target molecule, which are then coupled together in the final stages of the sequence. For this compound, this typically means the separate preparation of the oxetane ring and the 3-iodophenyl moiety, followed by a cross-coupling reaction.

One common convergent strategy employs the coupling of a 3-halooxetane with an organometallic reagent derived from 1,3-diiodobenzene (B1666199). For instance, the reaction of 3-iodooxetane (B1340047) with a 3-iodophenyl Grignard or organolithium reagent can furnish the desired product. The general nature of such cross-coupling reactions has been well-established in organic synthesis. acs.org

A plausible convergent synthesis is outlined below:

Step 1: Formation of the Aryl Organometallic Reagent. 1,3-diiodobenzene can be selectively converted to the corresponding Grignard reagent, (3-iodophenyl)magnesium iodide, by reaction with magnesium metal. Alternatively, reaction with an organolithium reagent like n-butyllithium at low temperature would yield (3-iodophenyl)lithium.

Step 2: Coupling with a 3-Halooxetane. The prepared organometallic species is then reacted with a suitable 3-halooxetane, such as 3-iodooxetane or 3-bromooxetane. The nucleophilic carbon of the organometallic reagent displaces the halide on the oxetane ring to form the C-C bond, yielding this compound. This type of coupling is a powerful method for creating C(sp²)-C(sp³) bonds.

Convergent Synthesis Example
Reactant A 3-Iodooxetane
Reactant B (3-Iodophenyl)magnesium halide
Reaction Type Grignard Cross-Coupling
Product This compound

This approach is advantageous as it allows for the late-stage introduction of the 3-iodophenyl group, enabling the synthesis of various analogues by simply changing the organometallic partner.

Divergent Synthesis

Divergent synthesis begins with a common core structure that is subsequently elaborated into a library of diverse molecules. This strategy is particularly efficient for exploring the structure-activity relationships of a new chemical scaffold. For this compound, a divergent approach would typically start from a functionalized oxetane building block, such as oxetan-3-one or a 3-aryl-3-carboxy-oxetane.

A notable divergent strategy proceeds through the functionalization of oxetan-3-one. researchgate.net The key steps could be:

Nucleophilic Addition: Addition of a 3-iodophenyl Grignard reagent to oxetan-3-one would yield 3-hydroxy-3-(3-iodophenyl)oxetane. thieme-connect.de

Further Derivatization: This tertiary alcohol can then be a branching point for further reactions. While the target compound itself could be accessed via deoxygenation, this intermediate is a versatile precursor for other derivatives.

Another powerful divergent method involves the decarboxylative functionalization of 3-aryl-oxetane-3-carboxylic acids. chemrxiv.orgresearchgate.netacs.org In this approach, a common intermediate, 3-aryl-oxetane-3-carboxylic acid, can be synthesized and then subjected to various radical-mediated coupling reactions.

Divergent Synthesis Starting Points
Common Intermediate Oxetan-3-one
Potential Reactions Grignard addition, Wittig reaction, Reductive amination
Resulting Scaffolds 3-Aryl-3-hydroxyoxetanes, 3-alkylideneoxetanes, 3-aminooxetanes
Divergent Synthesis via Carboxylic Acid
Common Intermediate 3-(Aryl)-oxetane-3-carboxylic acid
Reaction Type Photoredox-catalyzed decarboxylative coupling
Potential Products 3-Aryl-3-alkyloxetanes, 3-Aryl-3-aminooxetanes

For instance, a study by Zhang and co-workers in 2024 detailed a divergent synthesis of 3,3-disubstituted oxetane amino esters starting from activated 3-alkylideneoxetanes, which themselves can be derived from oxetan-3-one. beilstein-journals.orgbeilstein-journals.org Similarly, research has demonstrated that 3-aryl-oxetan-3-ols can undergo a lithium-catalyzed Friedel-Crafts reaction, leading to either 3,3-diaryloxetanes or dihydrobenzofurans in a divergent manner depending on the substrate. d-nb.info These examples highlight the power of divergent synthesis in rapidly accessing a wide range of structurally related oxetane derivatives from a single, readily accessible precursor.

Reactivity and Mechanistic Investigations of 3 3 Iodophenyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The reactivity of oxetanes is dominated by strain-releasing transformations. beilstein-journals.org These reactions can be broadly categorized into nucleophilic, electrophilic, and radical-mediated pathways. magtech.com.cn For 3-substituted oxetanes like 3-(3-Iodophenyl)oxetane, the substitution pattern significantly influences the regiochemical and stereochemical outcome of these transformations. The presence of the aryl group at the C3 position generally directs nucleophilic attack to the less hindered C2 or C4 positions, while also being capable of stabilizing intermediates in certain mechanistic pathways. researchgate.net

Nucleophilic ring-opening is the most extensively studied mode of reactivity for oxetanes. magtech.com.cn These reactions involve the attack of a nucleophile on one of the electrophilic carbon atoms adjacent to the ring oxygen, leading to the cleavage of a C-O bond. In the case of prochiral 3-substituted oxetanes, this process can be used for desymmetrization, creating highly functionalized chiral molecules. beilstein-journals.orgresearchgate.net

The ring-opening of unsymmetrically substituted oxetanes, such as 3-aryloxetanes, is a process where regioselectivity is paramount. The outcome of the reaction, determining which C–O bond is cleaved, is dictated by a balance of steric and electronic factors, often controlled by the reaction conditions and the nature of the nucleophile. magtech.com.cn

Under neutral or basic conditions with strong, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents), the reaction typically proceeds via an S_N_2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C2 or C4), resulting in a predictable regiochemical outcome with inversion of stereochemistry at the site of attack. magtech.com.cnstackexchange.com For 3-substituted oxetanes, this attack occurs exclusively at the C2/C4 positions, leading to 1,3-disubstituted propanol (B110389) derivatives. researchgate.net

Catalytic asymmetric methods have been developed to control the stereochemistry of these reactions. Chiral catalysts can differentiate between the two enantiotopic C2/C4 positions of a prochiral 3-substituted oxetane, enabling the synthesis of enantioenriched products. researchgate.net

The regioselectivity of nucleophilic ring-opening is a direct consequence of the interplay between steric and electronic effects. magtech.com.cn

Steric Control : With strong nucleophiles under non-acidic conditions, steric hindrance is the dominant factor. The nucleophile preferentially attacks the most accessible electrophilic carbon. In this compound, both C2 and C4 are methylene (B1212753) carbons and are significantly less hindered than the C3 carbon bearing the bulky iodophenyl group. Therefore, attack occurs at these positions. This pathway is referred to as being under steric effect control. magtech.com.cn

Electronic Control : Under acidic conditions, the reaction mechanism shifts. The ring oxygen is first protonated or coordinated to a Lewis acid, which activates the ring for attack by weaker nucleophiles. This activation imparts significant positive charge density on the ring carbons, and the transition state develops considerable carbocationic character. magtech.com.cnchimia.ch Consequently, the nucleophile attacks the carbon atom that can best stabilize this developing positive charge. While in 2-aryloxetanes this leads to attack at the benzylic C2 position, in 3-aryloxetanes the attack remains at the C2/C4 positions, as the C3 position is not directly involved in the C-O bond cleavage and is sterically shielded. magtech.com.cnacs.org The term electronic effect control is used when the stability of the transition state dictates the regiochemical outcome. magtech.com.cn

A summary of regioselective control is presented in the table below.

ConditionControlling FactorMechanismSite of Attack in 3-AryloxetaneProduct Type
Basic/NeutralStericS_N_2-likeC2 / C4 (less substituted)3-Aryl-1,3-propanediol derivative
AcidicElectronicS_N_1-likeC2 / C4 (via stabilized transition state)3-Aryl-1,3-propanediol derivative

The use of an acid catalyst is a common strategy to facilitate the ring-opening of oxetanes, especially with weak nucleophiles like water, alcohols, or halides. researchgate.netmagtech.com.cn Both Brønsted and Lewis acids are effective. The acid activates the oxetane by coordinating to the lone pair of electrons on the oxygen atom. researchgate.netchimia.ch This polarization of the C-O bonds makes the ring carbons more electrophilic and lowers the activation energy for the ring-opening process. researchgate.net

The mechanism proceeds through a transition state with significant S_N_1 character. chimia.ch The positive charge that develops is stabilized by the substituents on the ring. The reaction of 3-phenyloxetane (B185876) with TMSBr, for example, can be catalyzed by various Lewis acids or chiral squaramides to yield silylated bromohydrins. acs.org Frustrated Lewis Pairs (FLPs), such as the combination of B(C₆F₅)₃ and a hydrosilane, can also activate oxetanes, leading to hydrosilylative ring-opening. acs.org

Research has shown that for 3-substituted oxetanes, acid-catalyzed ring-opening with nucleophiles like chloride (from a chlorosilane source) in the presence of a chiral phosphoric acid catalyst can proceed with high enantioselectivity, furnishing valuable chiral 3-carbon products. researchgate.net

While less common than nucleophilic opening, electrophilic ring-opening reactions provide unique pathways for oxetane functionalization. thieme-connect.com These reactions typically require activation by a metal catalyst and allow for the installation of various electrophilic groups. researchgate.net The process can be viewed as the oxetane oxygen acting as an internal nucleophile to attack an external electrophile, which is coordinated to a metal, or the metal itself acting as the electrophile.

For instance, iron-catalyzed electrophilic ring-opening of oxetanes has been reported. thieme-connect.com More recently, the activation of 3-aryloxetanes with a frustrated Lewis pair composed of B(C₆F₅)₃ and a hydrosilane generates a highly Lewis acidic silylium (B1239981) ion. acs.org This silylium ion can be considered an electrophile that activates the oxetane, leading to ring cleavage. In a remarkable process, this activation can trigger a double hydrosilylation accompanied by the migration of the aryl group from the C3 position, proceeding through a phenonium ion intermediate. acs.org This transformation highlights an unusual reactivity mode where the aryl group participates directly in the ring-opening cascade.

The generation of radical species from oxetanes is a more recent development that opens new avenues for C-C bond formation. researchgate.net However, the application of oxetanes as precursors to radical species via ring-opening has been historically limited. acs.org

A significant breakthrough involves a cobalt-catalyzed strategy that enables various modes of radical reactivity through oxetane ring-opening. researchgate.netacs.org In this methodology, the oxetane (e.g., 3-phenyloxetane) is first activated and opened by a Lewis acid like TMSBr to form a γ-bromohydrin intermediate. This intermediate then reacts with a nucleophilic Co(I) complex (derived from a vitamin B₁₂ precursor) in an S_N_2 reaction to form a Co(III)-alkyl species. Subsequent visible-light-induced homolytic cleavage of the weak Co-C bond generates a primary alkyl radical, which can then participate in further reactions like Giese additions to activated olefins or nickel-catalyzed cross-electrophile couplings. researchgate.netacs.org This method is notable for its unique regioselectivity, where functionalization occurs at the less substituted C2 carbon. acs.org

It is important to distinguish this from radical functionalization where the oxetane ring remains intact. For example, visible light photoredox-catalyzed decarboxylation of 3-aryl-oxetane-3-carboxylic acids can generate a tertiary benzylic radical at the C3 position, which undergoes conjugate addition while preserving the four-membered ring. nih.govchemrxiv.org The methods that proceed via C-O bond cleavage to generate a radical offer a complementary strategy for synthesizing complex acyclic structures from cyclic precursors. beilstein-journals.org

The table below summarizes a representative radical ring-opening reaction.

Table: Cobalt-Catalyzed Radical Ring-Opening and Giese Addition

Oxetane Substrate Alkene Acceptor Catalyst System Product Yield Reference
3-Phenyloxetane Methyl acrylate Co(HME)·2H₂O, Zn, NH₄Cl, TMSBr Methyl 5-hydroxy-5-phenylpentanoate 53% researchgate.net
3-(4-Chlorophenyl)oxetane Methyl acrylate Co(HME)·2H₂O, Zn, NH₄Cl, TMSBr Methyl 5-(4-chlorophenyl)-5-hydroxypentanoate 43% researchgate.net

Radical Ring Opening and Radical Functionalization

Generation of Oxetane Radicals

The generation of radical species at the 3-position of the oxetane ring is a key strategy for its functionalization. acs.orgnih.gov Visible light photoredox catalysis has proven to be a powerful and mild method for creating these radical intermediates. acs.orgnih.gov One common approach involves the decarboxylation of 3-aryl-3-carboxylic acid oxetanes. acs.orgsmolecule.comnih.gov In this process, a photocatalyst, such as an iridium complex, is excited by visible light and facilitates the single-electron oxidation of the carboxylate, leading to the formation of a carboxyl radical that rapidly loses carbon dioxide to generate the desired tertiary benzylic oxetane radical. smolecule.com

Computational studies have shown that benzylic radicals within a strained ring system, like an oxetane, are less stable and more π-delocalized compared to their unstrained counterparts. acs.orgnih.govnih.gov This increased instability and delocalization are crucial for promoting desired reactions and minimizing side reactions like radical dimerization. acs.orgnih.govnih.gov

Conjugate Addition and Other Reactions of Oxetane Radicals

Once generated, these oxetane radicals can participate in a variety of carbon-carbon bond-forming reactions. acs.orgnih.gov A prominent example is their conjugate addition to activated alkenes, a process also known as the Giese addition. beilstein-journals.org This reaction allows for the synthesis of a diverse array of 3,3-disubstituted oxetanes. acs.orgchemrxiv.org

The scope of this reaction is broad, with successful couplings demonstrated with various radical acceptors, including:

Simple acrylates acs.orgchemrxiv.org

Vinyl ketones acs.orgchemrxiv.org

Vinyl sulfones chemrxiv.org

Vinyl phosphonates chemrxiv.org

Vinyl nitriles chemrxiv.org

Medicinally relevant amide derivatives acs.orgchemrxiv.org

Protected dehydroalanine (B155165) to form unnatural amino acids acs.org

Methacrolein to yield aldehydes acs.org

The success of these conjugate additions is attributed to the strained nature of the oxetane radical, which renders the Giese addition irreversible and minimizes competing radical dimerization. nih.govresearchgate.net

Chemical Transformations Involving the Aryl Iodide Group

The aryl iodide moiety of this compound serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly palladium, nickel, and copper, are instrumental in catalyzing the coupling of the aryl iodide with various partners. eie.grrsc.orgnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. eie.gr

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.orgrsc.org In the context of this compound, this reaction allows for the formation of a new carbon-carbon bond at the 3-position of the phenyl ring. nih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org These reactions are valued for their mild conditions and tolerance of various functional groups. libretexts.orgnih.gov

A specific example includes the coupling of a brominated pyrazole-azetidine hybrid with boronic acids, showcasing the versatility of this method in creating complex heterocyclic structures. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst System Product Ref.
8-Haloquinolines Phenylboronic acid derivatives Pd catalysts Biaryl product nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/heteroaryl boronic acids Pd(PPh₃)₄/K₃PO₄ Arylated pyrimidine (B1678525) derivatives researchgate.net
(Hetero)aryl halides (Hetero)arylboronic esters CoCl₂/FI ligands Coupled (hetero)aryl products nih.gov

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods. calstate.eduwisc.edu This technique involves the coupling of two different electrophiles, such as an aryl halide and an oxetane, in the presence of a nickel catalyst and a stoichiometric reductant. calstate.eduwisc.edu A key feature of this reaction is the ring-opening of the oxetane, which is driven by its inherent ring strain, allowing for the formation of new carbon-carbon bonds. calstate.edu

These reactions offer the advantage of using readily available and stable electrophiles. wisc.edu Mechanistic studies suggest that the process can involve the in situ formation of an organozinc species followed by a nickel-catalyzed cross-coupling. wisc.edu The choice of ligand is crucial for achieving high selectivity and yields. nih.govrsc.org

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Electrophile 1 Electrophile 2 Catalyst System Product Type Ref.
Oxetanes Aryl halides Nickel catalyst Ring-opened coupled products calstate.edu
Aryl triflates Alkyl bromides/chlorides Phenanthroline or PyBCamCN-ligated nickel C(sp²)-C(sp³) coupled products nih.gov
Aryl bromides Cyclic secondary alkyl bromides Nickel/spiro-bidentate-pyox ligands Aryl-cyclic secondary alkyl products rsc.org
1,3-Dimesylates (intramolecular) Nickel catalyst Alkylcyclopropanes nih.gov

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, are effective for forming carbon-heteroatom bonds, such as C-N and C-O bonds. researchgate.netacs.orgpsu.edu These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. researchgate.netresearchgate.net The use of ligands, such as β-diketones or diamines, can significantly enhance the reaction rate and expand the substrate scope, often allowing the reactions to proceed at room temperature. researchgate.netacs.org

For instance, copper-catalyzed N-arylation of indoles with aryl iodides has been well-established. researchgate.net The choice of ligand and base is critical to the success of these couplings. acs.org

Table 3: Copper-Catalyzed Coupling Reactions

Aryl Halide Coupling Partner Catalyst System Product Type Ref.
Aryl iodides Aliphatic amines CuI/β-diketone N-arylated amines researchgate.net
Aryl iodides Alkylamines CuI/dipivaloylmethane N-arylated amines acs.org
3-bromo-DMAP L-prolinamides CuI Chiral 3-amino DMAP catalysts researchgate.net
Indoles Aryl iodides/bromides CuI/diamine ligands N-arylindoles researchgate.net

Other Selective Transformations of the Aryl Iodide Functionality

The aryl iodide group of this compound serves as a versatile functional handle for the introduction of a wide array of substituents onto the phenyl ring through various palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-iodine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 3-phenyloxetane derivatives. The oxetane moiety is generally stable under the conditions typically employed for these transformations, allowing for selective functionalization at the aryl iodide position.

One of the most powerful and widely used methods for forging new carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction exhibits broad functional group tolerance and is a cornerstone of modern organic synthesis. For a substrate like this compound, a variety of aryl, heteroaryl, and vinyl boronic acids can be employed to introduce new substituents.

Another key transformation is the Sonogashira coupling, which facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting alkynyl-substituted oxetanes are valuable precursors for further synthetic manipulations.

The Heck coupling reaction provides a means to introduce vinyl groups by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in forming styrenyl-type derivatives of 3-phenyloxetane.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction enables the coupling of the aryl iodide with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. This transformation is crucial for the synthesis of aniline (B41778) derivatives and other nitrogen-containing aromatic compounds.

The following table summarizes representative conditions for these selective transformations on aryl iodides, which are applicable to this compound based on established methodologies for similar substrates.

Reaction NameCoupling PartnerCatalyst SystemBaseSolventTypical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, or K₃PO₄Toluene, Dioxane, or DMF/H₂O70-95
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃N or PiperidineTHF or DMF75-98
Heck Coupling AlkenePd(OAc)₂ or PdCl₂Et₃N or K₂CO₃DMF or Acetonitrile60-90
Buchwald-Hartwig Amination AminePd₂(dba)₃/Ligand or Pd(OAc)₂/LigandNaOt-Bu or K₃PO₄Toluene or Dioxane65-95

These transformations highlight the synthetic utility of the aryl iodide functionality in this compound, allowing for late-stage diversification and the creation of complex molecules with potential applications in medicinal chemistry and materials science. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of each specific transformation.

Computational and Theoretical Studies of 3 3 Iodophenyl Oxetane

Conformational Analysis of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is not planar. beilstein-journals.org It adopts a puckered conformation to alleviate torsional strain, a phenomenon that has been confirmed by X-ray analysis and computational studies. beilstein-journals.orgacs.org The degree of puckering can be influenced by the substituents on the ring. acs.org

Early X-ray analysis of the parent oxetane revealed a puckering angle of 8.7° at 140 K. beilstein-journals.org This is significantly smaller than the puckering angle of approximately 30° in cyclobutane, a difference attributed to fewer gauche interactions due to the replacement of a methylene (B1212753) unit with an oxygen atom. beilstein-journals.org For substituted oxetanes, the introduction of substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. acs.org For instance, X-ray crystallography showed the puckering angle of the insecticide EDO to be 16°. acs.org

In the context of 3-aryl-substituted oxetanes, conformational analysis is crucial for understanding their interaction with biological targets and their reactivity. Computational studies on oligomers containing oxetane amino acids have utilized Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics to identify well-defined helical structures, demonstrating that the oxetane ring acts as a conformational lock. acs.orgox.ac.ukresearchgate.net For 3-aryl-3-alkyl-oxetanes, computational analysis has shown that the steric demands of the oxetane ring can cause a switch in the conformational preference of substituents. researchgate.net For example, the oxetanyl puckering angle in an ether derivative was calculated to be 20°, significantly larger than the 5° angle in a related ester. researchgate.net

Detailed conformational analysis through methods like NMR and X-ray analysis, correlated with computational data, can be a powerful tool to establish the stereochemistry and confirm the presence and geometry of the oxetane ring in complex molecules. researchgate.net

Table 1: Comparison of Oxetane Ring Puckering Angles

Compound Puckering Angle (°) Method
Unsubstituted Oxetane 8.7 X-ray Crystallography (140 K) beilstein-journals.org
EDO (insecticide) 16 X-ray Crystallography acs.org
3-Aryl-3-alkyloxetane (ether) 20 Calculation researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of the oxetane ring is significantly influenced by its geometry and the presence of the oxygen atom. The strained C-O-C bond angle exposes the oxygen's lone pairs of electrons, making oxetane a potent hydrogen-bond acceptor and a Lewis base. beilstein-journals.orgacs.org Computationally, it has been shown that oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers like tetrahydrofuran (B95107) and can compete with most carbonyl functional groups. acs.org

For 3-(3-Iodophenyl)oxetane, the electronic properties are a combination of the strained ring and the substituted aryl group. The reactivity of related 3-aryl-oxetanes in coupling reactions has been shown to be sensitive to the electronic nature of the aryl substituent; substrates with electron-donating groups on the aromatic ring tend to be more reactive than those with halogenated, electron-withdrawing rings. acs.org

Computational studies on the polymerization of oxetane using Density Functional Theory (DFT) have analyzed the atomic charges to explain reactivity. rsc.org These calculations showed that in the initial nucleophilic attack, the oxygen atom of an incoming oxetane molecule attacks a carbon atom of a protonated oxetane cation. rsc.org Frontier Molecular Orbital (FMO) theory further supports this, indicating that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the oxygen atom and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbon atom is responsible for the O-C bond formation. rsc.org Similar principles would govern the reactivity of this compound in acid-catalyzed ring-opening reactions.

Furthermore, studies on di(arylcarbazole) substituted oxetanes, which are structurally related to this compound, have utilized computational methods to understand their electronic properties for applications in organic electronics. ktu.edu These studies confirm the potential to tune the electronic characteristics of the molecule through aryl substitution. ktu.edu

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the complex reaction mechanisms involving strained rings like oxetanes. DFT calculations have been employed to support and explain experimentally observed outcomes for various transformations.

Ring-Opening Polymerization: For the cationic ring-opening polymerization of oxetane, DFT and ab initio methods have been used to optimize the geometries of reactants, transition states, intermediates, and products. rsc.org These calculations show that the polymerization proceeds by the continuous attack of an oxetane oxygen atom on a carbon of the growing cationic chain. rsc.org The activation energy for the initial step is calculated to be very low, explaining the facility of the polymerization. rsc.org Vibrational analysis confirms the nature of the stationary points, and Intrinsic Reaction Coordinate (IRC) calculations verify the connection between transition states and their corresponding reactants and products. rsc.org

[2+2] Cycloadditions (Paternò-Büchi Reaction): The formation of oxetanes via the photochemical Paternò-Büchi reaction has also been studied theoretically. nih.govnih.gov These studies propose a mechanism involving conical intersections near biradical regions of the ground state, with the reaction path for the triplet excited state being predictable by the most stable biradical rule. nih.gov

Rearrangements and Ring Expansions: The mechanisms of rearrangements of strain-heightened oxetanes, such as 2-methyleneoxetanes and oxaspirohexanes, have been investigated. nih.govacs.org These studies often reveal unexpected reaction pathways that are rationalized through computational analysis of transition states and intermediates. nih.govacs.org Similarly, the mechanism for the ring expansion of oxetanes can be explored using DFT to map out the potential energy surface and identify the most favorable pathways. nih.govresearchgate.net

Cross-Metathesis: The reaction mechanism for the cross-metathesis of alkylidene oxetanes has been explored computationally. These studies detail the multiple transition states and metallacyclobutane intermediates involved in the catalytic cycle, providing relative stabilities for each state. researchgate.net

For this compound, these computational approaches would be critical in predicting the outcomes of reactions, such as its behavior under photoredox catalysis where radical intermediates are formed. chemrxiv.org

Influence of Ring Strain on Reactivity and Radical Stability

The significant ring strain of the oxetane ring, estimated at approximately 25.5 kcal/mol, is a dominant factor in its chemistry. beilstein-journals.org This strain energy, comparable to that of an epoxide (27.3 kcal/mol), makes the ring susceptible to opening reactions. beilstein-journals.orgresearchgate.net

Recent computational studies have systematically investigated the influence of this ring strain on the reactivity of radical intermediates, particularly tertiary benzylic radicals formed at the 3-position of 3-aryl-oxetanes. researchgate.netchemrxiv.orgresearchgate.net This work is directly relevant to understanding the reactivity of this compound.

Key findings from these computational studies include:

Thermodynamics of Radical Addition: The Giese-type conjugate addition of benzylic radicals to activated alkenes is often reversible. chemrxiv.orgresearchgate.net However, for radicals on a strained oxetane ring, the addition becomes significantly more exergonic and essentially irreversible. chemrxiv.orgresearchgate.net This is attributed to the release of ring strain in the transition state and product.

Radical Stability and Delocalization: Contrary to simple benzylic radicals, benzylic radicals on a strained ring are computationally found to be less stable. researchgate.netresearchgate.net This instability, however, promotes productive reaction pathways over side reactions. The strain also leads to greater delocalization of the radical's spin density into the aromatic system. chemrxiv.orgresearchgate.net This delocalization is crucial as it minimizes the potential for radical dimerization, a common side reaction. chemrxiv.orgresearchgate.net This effect is rationalized by Bent's rule, where the increased p-character of the exocyclic orbital at the benzylic position allows for better overlap and delocalization with the aryl π-system. researchgate.net

Table 2: Calculated Free Energies for Giese Addition of Benzylic Radicals

Benzylic Radical Source Radical Stability (kcal/mol)a ΔG for Giese Addition (kcal/mol)b
Oxetane +3.3 -11.2
Cyclobutane +1.7 -5.8
Cyclopentane -1.1 -3.0
Acyclic (Cumyl) 0.0 -4.4

Data adapted from computational studies on 3-aryl-oxetanes. chemrxiv.org a Stability determined via calculated H-atom exchange equilibria. b Free energy calculated for addition to methyl acrylate.

These computational insights demonstrate that the inherent strain of the oxetane ring in a molecule like this compound is not just a liability leading to ring opening, but a feature that can be harnessed to control the reactivity and selectivity of radical-based C-C bond-forming reactions. chemrxiv.orgresearchgate.net

Theoretical Predictions of Chemical Transformations

Theoretical calculations allow for the prediction of chemical transformations by evaluating the thermodynamics and kinetics of potential reaction pathways.

Radical Functionalization: Based on the computational studies of 3-aryl-oxetane radicals, it can be predicted that the photoredox-catalyzed decarboxylation of a corresponding carboxylic acid precursor would efficiently generate a tertiary benzylic radical. researchgate.netchemrxiv.orgresearchgate.net This radical is predicted to undergo highly favorable and irreversible conjugate addition to a variety of Michael acceptors. chemrxiv.orgresearchgate.net The models predict high yields for these transformations due to the favorable thermodynamics and the reduced rate of radical dimerization. chemrxiv.orgresearchgate.net

Ring-Opening Reactions: The high ring strain and polarized C-O bonds suggest that this compound will undergo facile ring-opening reactions, typically upon activation with a Lewis or Brønsted acid. beilstein-journals.orgresearchgate.net Computational models can predict the regioselectivity of nucleophilic attack by analyzing the charge distribution and LUMO coefficients on the ring carbons in the activated oxetane.

Rearrangements: For derivatives of this compound, particularly those with increased strain (e.g., spiro-fused systems), computational studies can predict the feasibility of various rearrangements. nih.govacs.org By calculating the activation barriers for different pathways, such as those mediated by Lewis acids, the most likely product can be identified before the reaction is attempted experimentally. nih.govacs.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
Oxetane
Cyclobutane
Tetrahydrofuran
EDO (insecticide)
2-methyleneoxetane
oxaspirohexane
di(arylcarbazole) substituted oxetane
3-aryl-oxetane
3-aryl-3-alkyl-oxetane
3-aryl-3-carboxylic acid oxetane

Advanced Applications and Derivatization of 3 3 Iodophenyl Oxetane in Academic Research

Radiolabeling Strategies and Applications in Research Probes

The presence of an iodine atom makes 3-(3-Iodophenyl)oxetane an excellent candidate for radiolabeling, a critical technique for developing probes for in vivo imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging techniques rely on the detection of radiation emitted from radioactive isotopes incorporated into molecules that target specific biological processes.

Synthesis of Isotopically Labeled this compound (e.g., 123I, 124I, 125I, 131I)

The introduction of radioactive iodine isotopes onto the this compound core is typically achieved through radioiodination reactions. A common and efficient method involves the use of a precursor molecule, such as a stannylated or boronic acid derivative, which can readily react with a radioactive iodine source. For instance, a precursor can be reacted with sodium iodide labeled with isotopes like ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I in the presence of an oxidizing agent. The choice of isotope is dictated by the intended application: ¹²³I and ¹³¹I are commonly used for SPECT imaging, ¹²⁴I is a positron emitter suitable for PET imaging, and the longer-lived ¹²⁵I is often employed in in vitro laboratory techniques like autoradiography.

Precursor Development for Radiochemical Synthesis (e.g., via Iodonium Ylides)

To streamline the synthesis of radiolabeled compounds, significant research has focused on the development of efficient precursors. Diaryliodonium ylides have emerged as particularly useful precursors for the synthesis of radioiodinated arenes. These hypervalent iodine compounds can be prepared and isolated, and subsequently reacted with a radioactive iodide source under mild conditions to yield the desired radiolabeled product with high efficiency and specific activity. This approach offers a practical and often automatable method for producing radiotracers for preclinical and clinical research.

Utility as a Versatile Building Block in Complex Molecule Synthesis

Beyond its applications in radiochemistry, this compound serves as a highly versatile building block for the synthesis of more complex organic molecules. The oxetane (B1205548) ring itself is a desirable feature in drug design, as its incorporation can favorably modulate a molecule's physicochemical properties, such as solubility and metabolic stability. The carbon-iodine bond on the phenyl ring provides a reactive site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This reactivity makes this compound a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a diverse range of chemical functionalities at the 3-position of the phenyl ring, enabling the rapid construction of libraries of related compounds for structure-activity relationship (SAR) studies. For example, coupling with boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) can generate a wide array of novel chemical entities with potential therapeutic applications.

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingAryl/heteroaryl boronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl compounds
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-alkyne compounds
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N)Arylated alkenes
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl amines

Design of Analogs for Mechanistic Probes and Chemical Space Exploration

The strategic modification of the this compound scaffold allows for the creation of tailored molecular probes to investigate biological mechanisms and to explore novel areas of chemical space. By systematically altering the substituents on the phenyl ring or even the oxetane moiety itself, researchers can fine-tune the molecule's properties to interact with specific biological targets like enzymes or receptors.

This approach enables the development of tool compounds that can be used to probe the function of these targets. For instance, the iodine atom can be replaced with other functionalities to explore the steric and electronic requirements of a binding pocket. Furthermore, the synthesis of a diverse library of analogs based on the this compound core allows for a broad exploration of chemical space, which can lead to the identification of new lead compounds with desirable biological activities for further drug development efforts.

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